molecular formula C23H44O4 B2485784 19-(tert-Butoxy)-19-oxononadecanoic acid CAS No. 1643852-37-2

19-(tert-Butoxy)-19-oxononadecanoic acid

Cat. No.: B2485784
CAS No.: 1643852-37-2
M. Wt: 384.601
InChI Key: LHOMLKAJPPULBW-UHFFFAOYSA-N
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Description

19-(tert-Butoxy)-19-oxononadecanoic acid: is a synthetic organic compound characterized by the presence of a tert-butoxy group and a ketone functional group on a long aliphatic chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 19-(tert-Butoxy)-19-oxononadecanoic acid typically involves the esterification of a long-chain fatty acid followed by the introduction of the tert-butoxy group. One common method includes the reaction of nonadecanoic acid with tert-butyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid, to form the tert-butyl ester. This is followed by oxidation to introduce the ketone functionality.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalytic columns, such as zinc-hydroxyapatite, can facilitate the selective deprotection of the tert-butoxy group under controlled conditions .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The tert-butoxy group can be substituted under specific conditions.

Common Reagents and Conditions:

Major Products:

    Oxidation: Oxidized derivatives such as carboxylic acids or aldehydes.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aliphatic compounds.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules with specific functional groups.

Biology: In biological research, it can be used to study the effects of long-chain fatty acids and their derivatives on cellular processes.

Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 19-(tert-Butoxy)-19-oxononadecanoic acid involves its interaction with various molecular targets, primarily through its functional groups. The tert-butoxy group can undergo hydrolysis, releasing tert-butyl alcohol and exposing the carboxylic acid group, which can interact with biological molecules. The ketone group can participate in redox reactions, influencing cellular metabolic pathways .

Comparison with Similar Compounds

Uniqueness: 19-(tert-Butoxy)-19-oxononadecanoic acid is unique due to its combination of a long aliphatic chain with both a tert-butoxy group and a ketone functional group, providing distinct reactivity and applications compared to other similar compounds.

Properties

IUPAC Name

19-[(2-methylpropan-2-yl)oxy]-19-oxononadecanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H44O4/c1-23(2,3)27-22(26)20-18-16-14-12-10-8-6-4-5-7-9-11-13-15-17-19-21(24)25/h4-20H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHOMLKAJPPULBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H44O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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